![molecular formula C14H20FNO2S2 B2763135 2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide CAS No. 2319634-84-7](/img/structure/B2763135.png)
2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is an organic compound that features a fluorophenyl group, a sulfanyl linkage, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl sulfanyl intermediate. This intermediate is then reacted with the appropriate acetamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include anhydrous aluminum chloride as a catalyst and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl linkage and acetamide moiety also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide
- 2-[(4-Fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the sulfanyl and acetamide moieties contribute to its versatility in various reactions and applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S2/c1-18-12(7-8-19-2)9-16-14(17)10-20-13-5-3-11(15)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFJWQKTJXNCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CSC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
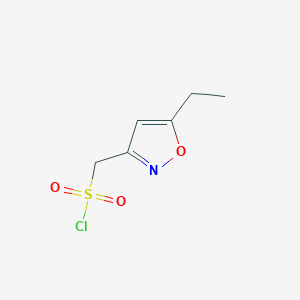
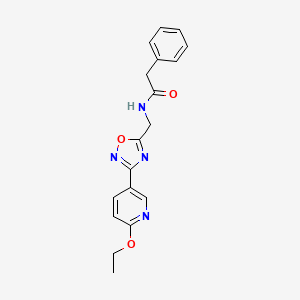
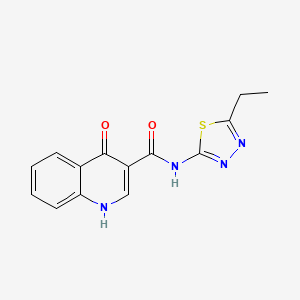
![4-[(1H-imidazol-1-yl)methyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2763057.png)
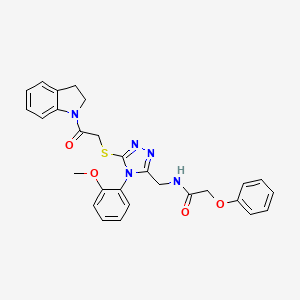
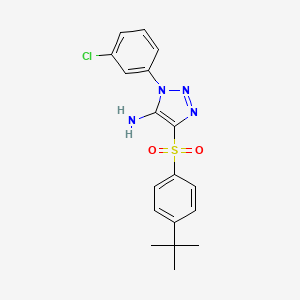
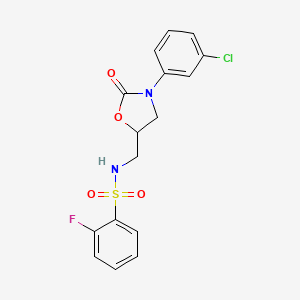
![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2763062.png)

![4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B2763065.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2763067.png)
![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2763070.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2763071.png)
![2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2763075.png)
